molecular formula C15H14O2S B2681205 6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 923792-95-4

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No. B2681205
CAS RN: 923792-95-4
M. Wt: 258.34
InChI Key: ZJGLZSUOMCGIQE-UHFFFAOYSA-N
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Description

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a compound used for proteomics research . It has a molecular formula of C15H14O2S and a molecular weight of 258.34 .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, including this compound, has been studied . The synthetic routes towards these compounds involve the use of 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester and 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a system containing a benzene ring fused to a thiophene ring . The presence of the carboxylic acid group contributes to its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C15H14O2S and a molecular weight of 258.34 . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Chemical Synthesis and Characterization

6-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and its derivatives are primarily studied in the field of chemical synthesis. For instance, a related compound, 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, was synthesized using Et3SiH/I2 as a reducing agent and characterized by various spectroscopic methods (Jayaraman, Sridharan, & Nagappan, 2010).

Biological Activity and Pharmacological Potential

The derivatives of this compound show promise in pharmacology. For example, targeted synthesis of azomethine derivatives of this compound indicated potential cytostatic, antitubercular, and anti-inflammatory activities. These findings highlight the importance of further study and molecular design in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Material Science Applications

In materials science, related compounds like 1-benzothiophene-2-carboxylic acid have been explored for their ability to form crystal structures and polymorphs. These materials have a range of pharmacological activities and are used to treat various diseases. The crystal structures are analyzed using techniques like X-ray powder diffraction and DFT-D calculations, providing insights into their molecular arrangements and potential applications (Dugarte-Dugarte et al., 2021).

Advanced Photophysical Properties

The derivatives of this compound have also been explored for their photophysical properties. Studies on water-soluble diarylethenes, which are structurally related, demonstrate their application in superresolution microscopy. These compounds show efficient photoswitching and specific staining of cellular structures, making them suitable for advanced imaging techniques (Roubinet et al., 2017).

Future Directions

The future directions in the research of this compound could involve its further evaluation as a potential inhibitor of PDK1 and LDHA, which are associated with reprogrammed glucose metabolism in proliferating tumor cells . This could potentially lead to the development of new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-15(17)13-9-18-14-8-11(6-7-12(13)14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLZSUOMCGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)SC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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